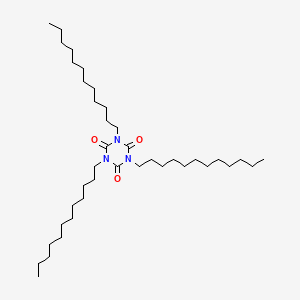
1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound belonging to the triazine family This compound is characterized by a six-membered ring containing alternating carbon and nitrogen atoms, with three dodecyl groups attached to the nitrogen atoms The trione functionality indicates the presence of three carbonyl groups within the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of dodecyl isocyanate. The reaction typically involves the use of a catalyst such as a tertiary amine or a metal salt to facilitate the formation of the triazine ring. The reaction is carried out under mild conditions, often at room temperature, to ensure high chemoselectivity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming triazine alcohols.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Triazine oxides.
Reduction: Triazine alcohols.
Substitution: Triazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trione:
Uniqueness: 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione is unique due to its long dodecyl chains, which impart distinct hydrophobic properties and enhance its potential for use in surfactants and emulsifiers. Additionally, its ability to form stable complexes with various molecules makes it a valuable compound in drug delivery and materials science .
Properties
CAS No. |
33870-02-9 |
|---|---|
Molecular Formula |
C39H75N3O3 |
Molecular Weight |
634.0 g/mol |
IUPAC Name |
1,3,5-tridodecyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C39H75N3O3/c1-4-7-10-13-16-19-22-25-28-31-34-40-37(43)41(35-32-29-26-23-20-17-14-11-8-5-2)39(45)42(38(40)44)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI Key |
ZHPNPLXZTLFFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















